
2-Chloro-2,3,3-trifluorocyclobutanol
Übersicht
Beschreibung
2-Chloro-2,3,3-trifluorocyclobutanol is a chemical compound with the molecular formula C4H4ClF3O. It is known for its applications in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of a cyclobutane ring substituted with chlorine and trifluoromethyl groups, making it a unique and valuable compound in scientific research.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to act as fire extinguishing agents .
Mode of Action
These compounds can decompose into radicals, such as HCl, ˙CF3, and ˙CF2, which can consume ˙OH and ˙H radicals for fire suppression .
Result of Action
Related compounds have been shown to have fire-extinguishing properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,3,3-trifluorocyclobutanol can be achieved through several methods. One common method involves the reaction of chlorotrifluoroethylene with vinyl acetate in the presence of hydroquinone and a terpene inhibitor. The reaction is carried out in a high-pressure shaker tube at elevated temperatures (around 215°C) for several hours . The resulting product is then purified through distillation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced distillation and purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2,3,3-trifluorocyclobutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with hydroxyl or amino groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2,3,3-trifluorocyclobutanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-2,3,3-trifluorocyclobutanol can be compared with other similar compounds, such as:
2-Chloro-3,3,3-trifluoropropene: Another fluorinated compound with similar applications in industrial research.
2-Chloro-2,3,3-trifluorocyclobutyl acetate: A related compound used in the synthesis of cyclobutanes.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties, making it valuable for various research applications.
Eigenschaften
IUPAC Name |
2-chloro-2,3,3-trifluorocyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3O/c5-4(8)2(9)1-3(4,6)7/h2,9H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKIJMUFJSCSMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023268 | |
| Record name | 2-Chloro-2,3,3-trifluoro-1-cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126988-79-2 | |
| Record name | 2-Chloro-2,3,3-trifluoro-1-cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
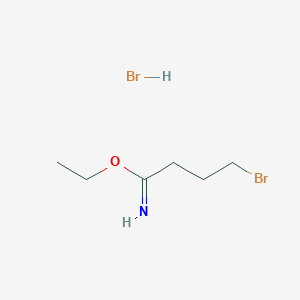
![2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B6295109.png)
![8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B6295119.png)
![6-(Tert-butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B6295129.png)
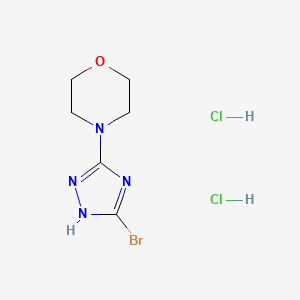
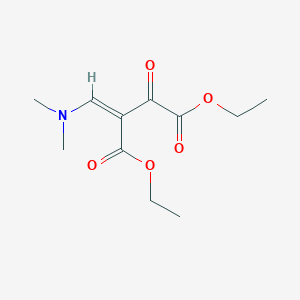
![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate)](/img/structure/B6295150.png)
![[(1-Ethyl-1H-imidazol-4-yl)methyl]amine dihydrochloride](/img/structure/B6295156.png)
![rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride](/img/structure/B6295167.png)
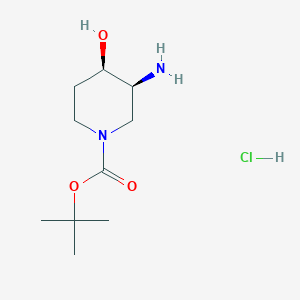
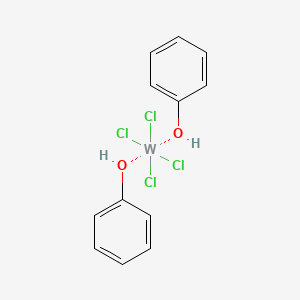
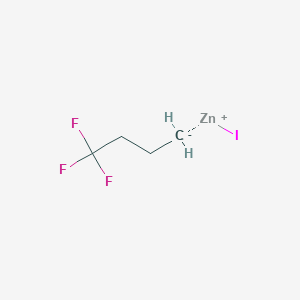

![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee)](/img/structure/B6295206.png)
